3-Methyltricosan-4-one

Description

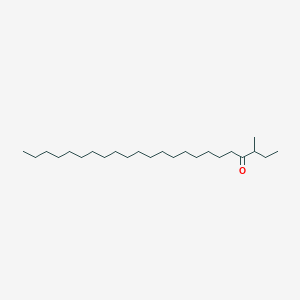

3-Methyltricosan-4-one is a long-chain methylated ketone with the molecular formula C₂₄H₄₈O. Its structure consists of a 23-carbon backbone with a methyl group branching at the third carbon and a ketone functional group at the fourth position.

Properties

IUPAC Name |

3-methyltricosan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(25)23(3)5-2/h23H,4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXQNQNICLAYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltricosan-4-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where a tricosane derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine in the presence of a catalyst can yield bromo derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of iron or aluminum chloride.

Major Products Formed:

Oxidation: 3-Methyltricosanoic acid.

Reduction: 3-Methyltricosanol.

Substitution: 3-Bromo-3-methyltricosane.

Scientific Research Applications

Antimicrobial Activity

Research has identified 3-Methyltricosan-4-one as an effective antimicrobial agent. Its long-chain structure contributes to its ability to disrupt microbial membranes, making it useful in developing new antibacterial agents. Studies have shown that compounds similar to this compound exhibit significant activity against various pathogens, including those resistant to conventional antibiotics.

Therapeutic Uses

The compound's potential therapeutic applications are being explored in several areas:

- Antifungal Properties : Preliminary studies suggest that this compound may inhibit the growth of certain fungi, which could be beneficial in treating fungal infections.

- Anticancer Research : Some derivatives of long-chain ketones have demonstrated cytotoxic effects on cancer cell lines. Ongoing research aims to evaluate the efficacy of this compound and its analogs in targeting specific cancer types.

Environmental Impact

Given the increasing use of long-chain compounds in consumer products, there is growing concern regarding their environmental persistence and toxicity. Research into this compound includes:

- Bioaccumulation Studies : Investigating how this compound accumulates in aquatic organisms and its effects on ecosystem health.

- Toxicological Assessments : Evaluating the potential risks associated with exposure to this compound through various pathways, including dermal absorption and ingestion.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of long-chain ketones revealed that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The research highlighted its potential as a natural preservative in food products and personal care items.

Case Study 2: Environmental Toxicity Assessment

In a study assessing the environmental impact of long-chain ketones, researchers monitored the bioaccumulation of this compound in fish species exposed to contaminated waters. Results indicated measurable concentrations of the compound in fish tissues, prompting further investigation into its ecological effects and potential regulatory measures.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of E. coli | Significant reduction in bacterial growth |

| Therapeutic Uses | Potential antifungal agent | Effective against Candida albicans |

| Environmental Impact | Bioaccumulation studies | Detected in aquatic organisms |

Mechanism of Action

The mechanism of action of 3-Methyltricosan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving lipid metabolism and signal transduction, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical Comparison Based on Structural Analogues (Absent in Evidence)

For illustrative purposes, a general comparison with hypothetical analogues might include:

| Compound | Molecular Formula | Functional Group | Chain Length | Key Properties (Theoretical) |

|---|---|---|---|---|

| 3-Methyltricosan-4-one | C₂₄H₄₈O | Ketone | 23 carbons | High hydrophobicity, low solubility in water |

| 4-Methyltricosan-3-one | C₂₄H₄₈O | Ketone | 23 carbons | Similar hydrophobicity, altered reactivity due to ketone position |

| Tricosan-4-one | C₂₃H₄₆O | Ketone | 22 carbons | Lower molecular weight, higher volatility |

| 3-Methyldocosan-4-one | C₂₃H₄₆O | Ketone | 22 carbons | Shorter chain, potential for enhanced diffusion |

Research Findings and Challenges

The evidence provided lacks peer-reviewed studies, synthetic protocols, or toxicity profiles for this compound. Regulatory codes (e.g., REACH, OECD) and toxicological metrics (e.g., LD50, LC50) in pertain exclusively to Dexamethasone/Trichlormethiazide , a glucocorticoid/diuretic combination unrelated to ketones .

Critical Gaps in Evidence:

Structural Data: No NMR, IR, or mass spectra for this compound.

Physicochemical Properties : Melting point, boiling point, and solubility data are absent.

Biological Activity: No IC50, EC50, or receptor-binding studies available.

Biological Activity

3-Methyltricosan-4-one is a long-chain ketone that has garnered interest in various biological contexts, particularly due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular processes, and implications in endocrine disruption.

Chemical Structure and Properties

This compound (C24H48O) is a saturated fatty acid derivative characterized by a long carbon chain with a ketone functional group. Its structure allows it to interact with biological membranes, influencing its biological activity.

Antimicrobial Activity

Antibacterial Properties

Research indicates that long-chain fatty acids and their derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacteria by disrupting their cell membranes or interfering with metabolic processes. Specifically, compounds like triclosan have shown effectiveness against Staphylococcus aureus, which could suggest a comparable mechanism for this compound .

Table 1: Comparison of Antimicrobial Activities of Long-chain Ketones

Cellular Effects

Impact on Cellular Metabolism

Long-chain ketones like this compound may influence cellular metabolic pathways. Similar compounds have been shown to affect mitochondrial function and ATP production in various cell types. For instance, exposure to related compounds has resulted in decreased mitochondrial ATP synthesis in human keratinocytes at concentrations as low as 3 μM . This suggests that this compound could potentially alter energy metabolism in cells.

Case Studies and Research Findings

Recent studies have begun to explore the broader implications of long-chain ketones in biological systems. For instance, a case study examining the effects of various fatty acids on microbial resistance highlighted the role of chemical structure in determining biological activity . The findings suggest that compounds with longer carbon chains may exhibit enhanced resistance profiles against certain bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.